REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(N(CC)CC)C.[Cl:15][CH:16]([Cl:20])[C:17](Cl)=[O:18]>C1C=CC=CC=1>[CH:1]([N:4]([CH:5]([CH3:7])[CH3:6])[C:17](=[O:18])[CH:16]([Cl:20])[Cl:15])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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6.8 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ice-bath cooling
|
Type
|
STIRRING
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Details
|
The solution was stirred overnight at room temperature
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Duration
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8 (± 8) h
|
Type
|
WASH
|
Details
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The benzene solution was washed successively with 10% HCl, H2O sodium hydroxide and saturated NaCl solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous MgSO4
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
yielding 4.9 g
|
Type
|
CUSTOM
|
Details
|
absorption spectra
|
Type
|
CUSTOM
|
Details
|
No further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N(C(C(Cl)Cl)=O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |